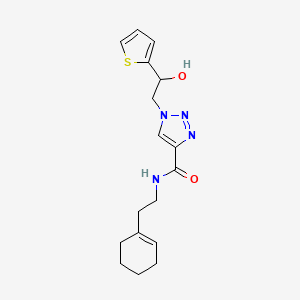
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be broken down as follows:
- Cyclohexene moiety : Provides hydrophobic character and may influence receptor binding.
- Triazole ring : Implicated in various biological interactions, especially in enzyme inhibition and receptor modulation.
- Thiophene group : Known for its role in enhancing biological activity through electron donation.
Antioxidant Activity
A study evaluated the antioxidant properties of related compounds using the ABTS radical cation decolorization assay. The compound exhibited moderate antioxidant activity with an IC50 value comparable to that of ascorbic acid, indicating potential for application in oxidative stress-related conditions .
Adrenergic Receptor Modulation
Research indicated that derivatives of thioureas similar to our compound function as selective agonists for α2B adrenergic receptors. This modulation can have therapeutic implications in managing chronic pain and depression . The ability to influence adrenergic pathways suggests a dual action mechanism that may enhance therapeutic efficacy.
Antiparkinsonian Effects
In related studies, compounds with similar functional groups demonstrated significant antiparkinsonian activity through neuroprotective mechanisms. The presence of hydroxyl and double bond functionalities was critical for their activity, suggesting that our compound may also exhibit neuroprotective effects due to its structural similarities .
Study 1: Antioxidant Efficacy
A comparative study on the antioxidant activities of various derivatives showed that compounds with thiophene and triazole rings had enhanced radical scavenging abilities. The tested compound's IC50 value was determined to be around 30 μg/mL, indicating it is a promising candidate for further development as an antioxidant agent .
Study 2: Pain Management
In a pharmacological evaluation involving pain models, compounds structurally related to our target demonstrated significant analgesic effects through adrenergic receptor modulation. This suggests that this compound could potentially be developed into a therapeutic agent for pain management .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and side chains significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increases antioxidant activity |
| Variation in cycloalkene structure | Alters receptor binding affinity |
| Substitution on thiophene | Enhances lipophilicity and bioavailability |
This table summarizes how specific modifications can enhance or diminish the biological efficacy of compounds within this class.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-15(16-7-4-10-24-16)12-21-11-14(19-20-21)17(23)18-9-8-13-5-2-1-3-6-13/h4-5,7,10-11,15,22H,1-3,6,8-9,12H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHONFWFVWDSNKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














